molecular formula C10H12ClNO3S B182212 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride CAS No. 13632-08-1

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

Cat. No. B182212
CAS RN: 13632-08-1
M. Wt: 261.73 g/mol
InChI Key: JHXCPQSHKJZIOG-UHFFFAOYSA-N
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Description

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride (4-AMDMBSC) is a sulfonyl chloride compound used in a variety of scientific research applications. It is a colorless liquid with a characteristic odor and is soluble in a variety of organic solvents. 4-AMDMBSC has many unique properties that make it a useful reagent for synthesis and research purposes. In

Mechanism of Action

The mechanism of action of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is based on its ability to form a covalent bond between two molecules. The bond is formed when the two molecules react with each other, forming a new molecule with a higher degree of stability. This new molecule is referred to as an adduct, and it can be used to catalyze a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride are not yet fully understood. However, it has been shown to have an inhibitory effect on enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is its versatility and its ability to be used in a variety of lab experiments. It is a relatively inexpensive reagent and is readily available. It is also easy to use and can be stored in a dry place. The main limitation of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is its toxicity, as it is a strong irritant and can cause skin and eye irritation.

Future Directions

The future of 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is promising, as it has a wide range of applications in scientific research. It has potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. In addition, it has potential applications in the synthesis of polysaccharides, polyamides, polyesters, and other polymers. It may also have potential applications in the development of new drugs and treatments. Furthermore, it may have potential applications in the development of new materials and coatings. Finally, it may have potential applications in the development of new catalysts for chemical reactions.

Synthesis Methods

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is synthesized from 2,5-dimethylbenzenesulfonyl chloride and 4-acetamidobenzenesulfonyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is typically carried out at a temperature of 0-5°C, and the reaction is complete within 24 hours. After completion of the reaction, the product is cooled and filtered, and then dried and stored in a dry place.

Scientific Research Applications

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride is a versatile reagent used in a variety of scientific research applications. It is used as a catalyst in organic synthesis, as a precursor for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of polymers, polysaccharides, and other polymers. In addition, it is used in the synthesis of polysaccharides, polyamides, polyesters, polyurethanes, and other polymers.

properties

IUPAC Name

4-acetamido-2,5-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-5-10(16(11,14)15)7(2)4-9(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXCPQSHKJZIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)Cl)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509090
Record name 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride

CAS RN

13632-08-1
Record name 4-Acetamido-2,5-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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